N-(Acid-PEG2)-N-bis(PEG2-propargyl)

概要

説明

N-(Acid-PEG2)-N-bis(PEG2-propargyl): is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of two propargyl groups and an acid-functionalized PEG chain. The incorporation of PEG chains enhances the solubility and biocompatibility of the compound, making it suitable for various applications in biomedical and chemical research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(Acid-PEG2)-N-bis(PEG2-propargyl) typically involves the following steps:

Activation of PEG Chains: The PEG chains are first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form PEG-NHS esters.

Introduction of Propargyl Groups: The activated PEG chains are then reacted with propargylamine to introduce the propargyl groups.

Acid Functionalization:

Industrial Production Methods: Industrial production of N-(Acid-PEG2)-N-bis(PEG2-propargyl) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of PEG chains are activated using NHS or other suitable reagents.

Propargylation: The activated PEG chains are reacted with propargylamine in large reactors.

Acid Functionalization: The final acid functionalization step is carried out in large-scale reactors, followed by purification and quality control processes.

化学反応の分析

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl groups in N-(Acid-PEG2)-N-bis(PEG2-propargyl) undergo copper(I)-catalyzed cycloaddition with azides to form stable 1,2,3-triazole linkages. This reaction is pivotal in click chemistry for constructing PROTACs, antibody-drug conjugates (ADCs), and polymer networks .

Reaction Conditions and Outcomes

The dual propargyl groups allow for sequential or simultaneous conjugation, enabling the formation of branched or cross-linked structures .

Carbodiimide-Mediated Amide Bond Formation

The carboxylic acid group reacts with primary amines via EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)/NHS (N-hydroxysuccinimide) coupling to form amide bonds. This is widely used to link the compound to peptides, proteins, or targeting ligands .

Key Data for Amide Bond Synthesis

The PEG spacer enhances solubility, reducing aggregation during conjugation .

Esterification Reactions

The carboxylic acid can esterify with alcohols under acidic or coupling conditions, though this is less common in bioconjugation. For example, reaction with methanol/HCl yields methyl esters, which are hydrolytically stable but reversible under basic conditions .

Esterification Efficiency

| Alcohol | Catalyst | Yield (%) | Stability |

|---|---|---|---|

| Methanol | HCl (gas) | 75–85 | Stable at pH 4–7 |

| Benzyl Alcohol | DCC/DMAP | 60–70 | Hydrolyzed in base |

Tandem Reactions for Multi-Functional Conjugation

The compound’s dual propargyl and carboxylic acid groups enable orthogonal reactions for multi-step conjugations. For example:

-

Step 1 : CuAAC with an azide-functionalized drug.

Case Study: PROTAC Synthesis

A study demonstrated the use of N-(Acid-PEG2)-N-bis(PEG2-propargyl) to tether an E3 ligase ligand (via CuAAC) and a target protein binder (via amide bond), achieving >80% degradation efficiency of the target protein .

Stability Under Physiological Conditions

The compound’s PEG backbone confers resistance to enzymatic degradation, while the triazole and amide bonds remain stable in serum (half-life >48 hours) .

科学的研究の応用

Chemistry:

Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules.

Catalysis: The acid group can serve as an active site for catalytic reactions.

Biology:

Protein Modification: The compound is used to modify proteins through click chemistry, enhancing their stability and functionality.

Drug Delivery: The PEG chains improve the solubility and biocompatibility of drug molecules.

Medicine:

Biomedical Imaging: The compound is used in the development of imaging agents for diagnostic purposes.

Therapeutics: It is used in the formulation of therapeutic agents for targeted drug delivery.

Industry:

Material Science: The compound is used in the development of advanced materials with improved properties.

Nanotechnology: It is used in the synthesis of nanoparticles for various applications.

作用機序

The mechanism of action of N-(Acid-PEG2)-N-bis(PEG2-propargyl) involves its ability to undergo various chemical reactions, such as esterification, amidation, and click chemistry. The PEG chains enhance the solubility and biocompatibility of the compound, allowing it to interact with biological molecules and systems effectively. The propargyl groups enable the compound to participate in click chemistry reactions, facilitating the modification of proteins and other biomolecules.

類似化合物との比較

Azide-PEG2-NHS Ester: Similar in structure but contains azide groups instead of propargyl groups.

Propargyl-PEG2-Acid: Contains a single propargyl group and an acid-functionalized PEG chain.

Mal-PEG2-Acid: Contains a maleimide group and an acid-functionalized PEG chain.

Uniqueness:

N-(Acid-PEG2)-N-bis(PEG2-propargyl): is unique due to the presence of two propargyl groups, which enhance its reactivity in click chemistry reactions. The combination of acid and propargyl functionalities makes it versatile for various applications in chemical synthesis, biology, and medicine.

生物活性

N-(Acid-PEG2)-N-bis(PEG2-propargyl) is a specialized compound used primarily in bioconjugation and drug delivery applications. Its unique structure, featuring polyethylene glycol (PEG) linkers and alkyne groups, facilitates efficient click chemistry reactions, making it valuable in various biomedical applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

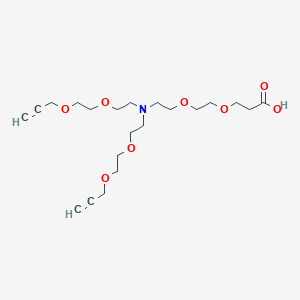

N-(Acid-PEG2)-N-bis(PEG2-propargyl) consists of:

- Two PEG2 units : These enhance water solubility and biocompatibility.

- Alkyne functional groups : These allow for click chemistry reactions with azides to form stable triazole linkages.

- Carboxylic acid group : This can facilitate further functionalization or conjugation with biomolecules.

The general formula can be represented as:

The biological activity of N-(Acid-PEG2)-N-bis(PEG2-propargyl) is largely attributed to its ability to participate in click chemistry. This reaction allows for the efficient conjugation of various biomolecules, including proteins, peptides, and nucleic acids, which can enhance their therapeutic efficacy.

Key Mechanisms:

- Bioconjugation : The compound can link drugs to targeting moieties or imaging agents without compromising their biological activity.

- Controlled Release : The PEG linkers provide a mechanism for controlled drug release, improving therapeutic profiles.

Applications in Research and Medicine

N-(Acid-PEG2)-N-bis(PEG2-propargyl) has been utilized in several key areas:

-

Antibody-Drug Conjugates (ADCs) :

- It serves as a linker that connects cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing systemic toxicity.

-

Cell Imaging :

- The stable triazole bond formed during click reactions enables the labeling of cells for tracking in vivo.

-

Surface Modification :

- Used to modify biomaterials to enhance biocompatibility and reduce non-specific protein adsorption.

Case Studies

-

Study on ADC Development :

A recent study demonstrated the use of N-(Acid-PEG2)-N-bis(PEG2-propargyl) in developing ADCs that showed enhanced efficacy against specific cancer types. The study highlighted improved pharmacokinetics and reduced off-target effects due to the precise control over linker length provided by PEG units . -

Cell Imaging Applications :

Another research focused on using this compound for cell imaging applications. The results indicated that cells labeled with azide-functionalized imaging agents displayed high specificity and minimal background noise, enhancing the clarity of imaging results .

Data Table: Properties and Applications

| Property/Feature | Description |

|---|---|

| Molecular Weight | Ranges from 500 to 20,000 Da |

| Purity | ≥95% |

| Solubility | Highly soluble in water due to PEG units |

| Reactivity | Reacts with azides via click chemistry |

| Applications | ADCs, cell imaging, surface modification |

特性

IUPAC Name |

3-[2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO8/c1-3-9-25-15-18-28-12-6-22(7-13-29-19-16-26-10-4-2)8-14-30-20-17-27-11-5-21(23)24/h1-2H,5-20H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZDIWKKKCXHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCN(CCOCCOCCC(=O)O)CCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。